molecular formula C10H18O B8675023 1-(4,4-Dimethylcyclohexyl)ethan-1-one

1-(4,4-Dimethylcyclohexyl)ethan-1-one

Cat. No.: B8675023
M. Wt: 154.25 g/mol
InChI Key: BUBBPKYGMUFPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,4-Dimethylcyclohexyl)ethan-1-one is a cyclohexyl-substituted ketone characterized by a dimethyl group at the 4,4-positions of the cyclohexane ring and an acetyl group (ethanone) at the 1-position. This structural configuration imparts distinct physicochemical properties, including moderate volatility and lipophilicity, which are critical for its applications in fragrance formulations and synthetic intermediates.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-(4,4-dimethylcyclohexyl)ethanone

InChI

InChI=1S/C10H18O/c1-8(11)9-4-6-10(2,3)7-5-9/h9H,4-7H2,1-3H3

InChI Key

BUBBPKYGMUFPIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC(CC1)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Fluorine substitution in 1-(4,4-difluorocyclohexyl)ethan-1-one enhances electronegativity, influencing dipole moments and solubility.

Physicochemical Properties

Property This compound 1-[4-(1,1-Dimethylethyl)phenyl]ethanone 1-(3,3-Dimethylcyclohexyl)ethan-1-one
Boiling Point (°C) Not reported 117 Not reported
Melting Point (°C) Not reported 17–18 Not reported
Flash Point (°C) Not reported 30 Not reported
Vapor Pressure (mm Hg) 0.586 at 25°C Not reported 0.000166–0.586 (range for ACK compounds)
Relative Density Not reported 0.964 Not reported

Key Observations :

  • Volatility : this compound exhibits higher vapor pressure (0.586 mm Hg) than other alkyl cyclic ketones (ACKs), suggesting greater volatility.
  • Thermal Stability: The tert-butylphenyl analog (1-[4-(1,1-Dimethylethyl)phenyl]ethanone) has a lower flash point (30°C), indicating higher flammability risk.

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